![molecular formula C18H19F2N3O2 B4777545 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4777545.png)
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenoxy group, a pyridyl group, and a piperazino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE typically involves the reaction of 2,4-difluorophenol with 3-pyridylamine and piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory response. By inhibiting sPLA2, the compound can reduce inflammation and potentially provide therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide: Another compound with similar structural features and biological activities.
(2,6-Difluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone: Shares the difluorophenyl and pyridyl groups but differs in other structural aspects.
Uniqueness
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit sPLA2 sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-13(25-16-6-5-14(19)12-15(16)20)18(24)23-10-8-22(9-11-23)17-4-2-3-7-21-17/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDNJRYIGDDJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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